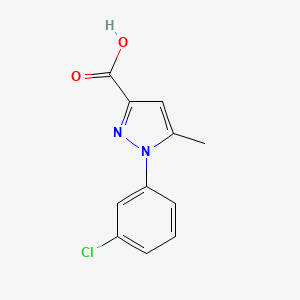1-(3-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
CAS No.: 1175972-08-3
Cat. No.: VC7871158
Molecular Formula: C11H9ClN2O2
Molecular Weight: 236.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1175972-08-3 |
|---|---|
| Molecular Formula | C11H9ClN2O2 |
| Molecular Weight | 236.65 g/mol |
| IUPAC Name | 1-(3-chlorophenyl)-5-methylpyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H9ClN2O2/c1-7-5-10(11(15)16)13-14(7)9-4-2-3-8(12)6-9/h2-6H,1H3,(H,15,16) |
| Standard InChI Key | ZJZSTSGENIKDPP-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C2=CC(=CC=C2)Cl)C(=O)O |
| Canonical SMILES | CC1=CC(=NN1C2=CC(=CC=C2)Cl)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid, reflects its substitution pattern:
-
A 3-chlorophenyl group at the pyrazole’s N1 position.
-
A methyl group at the C5 position.
-
A carboxylic acid at the C3 position.
Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 1175972-08-3 |
| Molecular Formula | |
| Molecular Weight | 236.65 g/mol |
| MDL Number | MFCD09901155 |
The presence of electron-withdrawing groups (chlorine, carboxylic acid) influences its reactivity and potential interactions with biological targets .
Synthesis and Industrial Production
Industrial-Scale Considerations
Industrial production prioritizes:
-
Cost-effective precursors: 3-Chlorobenzaldehyde and methyl acetoacetate as potential starting materials.
-
Process optimization: Continuous flow reactors to enhance yield and purity.
Physicochemical Properties
Solubility and Stability
The carboxylic acid group confers moderate water solubility, while the chlorophenyl and methyl groups enhance lipid solubility, suggesting amphiphilic behavior. Predicted properties include:
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | ~2.1 (estimated) |
| pKa | ~4.2 (carboxylic acid) |
Stability under ambient conditions is likely compromised by prolonged exposure to light or moisture due to the reactive chlorine atom .
Biological Activity and Mechanisms
| GHS Code | Risk Statement |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary measures (P264, P280) emphasize using personal protective equipment and adequate ventilation .
Industrial and Research Applications
Pharmaceutical Intermediates
This compound serves as a precursor for:
-
Antimicrobial agents: Functionalization at the carboxylic acid position to generate amides or esters.
-
CNS-targeting drugs: Structural similarity to CB1 receptor modulators .
Agrochemical Development
Pyrazole derivatives are widely used in herbicides and insecticides. The chlorine substituent enhances pesticidal activity by disrupting insect nervous systems.
Comparison with Structural Analogs
Analog 1: 1-(3-Chlorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylic Acid
| Property | Target Compound | Analog 1 |
|---|---|---|
| Molecular Formula | ||
| Functional Groups | -COOH, -CH3 | -COOH, -OH |
| Bioactivity | Potential antimicrobial | Enhanced solubility |
The hydroxyl group in Analog 1 improves water solubility but may reduce membrane permeability.
Analog 2: 5-Chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde
| Property | Target Compound | Analog 2 |
|---|---|---|
| Reactive Group | -COOH | -CHO |
| Applications | Drug intermediate | Aldehyde-based synthesis |
The aldehyde group in Analog 2 enables Schiff base formation, useful in polymer chemistry.
Future Research Directions
-
Biological Screening: Systematic evaluation of antimicrobial, anticancer, and anti-inflammatory activity.
-
Synthetic Methodology: Development of one-pot syntheses to reduce production costs.
-
Structure-Activity Relationships (SAR): Modifying the methyl and chlorine substituents to optimize efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume